![molecular formula C20H21NO3 B590948 [1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone CAS No. 1952336-77-4](/img/structure/B590948.png)
[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Overview
Description
“[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone” is a N-acylindole . It is structurally similar to synthetic cannabinoids , which are a class of drugs that mimic the effects of natural cannabinoids found in the cannabis plant .
Molecular Structure Analysis
The molecular formula of “[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone” is C20H21NO3 . The structure includes an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The molecular weight of “[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone” is 323.4 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass and monoisotopic mass are both 323.15214353 g/mol .Scientific Research Applications
Detection in Environmental Samples
The compound [1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone has been detected in environmental samples, particularly in sewage. A study utilized ultra-high pressure liquid chromatography coupled to tandem mass spectrometry to detect this and other substances in sewage from different Norwegian cities, demonstrating its presence in urban wastewater and potential as an environmental biomarker (Reid, Derry, & Thomas, 2014).
Biological Activities and Effects
Research on this compound includes studying its pharmacodynamic effects. For example, a study investigated the genotoxic properties of closely related synthetic cannabinoids, providing insights into DNA-damaging properties of these types of compounds, which can be crucial for understanding their biological effects and potential risks (Ferk et al., 2016).
Synthesis and Chemical Analysis
The synthesis of similar compounds has been a topic of research. For instance, a study discussed the synthesis process of a compound with strong biological activity, detailing the steps and conditions for its successful production, which is essential for research and potential therapeutic applications (Cheng, 2012).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of such compounds is crucial. Research has been conducted on the pharmacodynamics, pharmacokinetics, and metabolism of related synthetic cannabinoids in animal models, providing insights into how these compounds are processed in the body (Carlier et al., 2018).
properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-13-5-1-4-12-21-14-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,14,22-23H,1,4-5,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXREQGUWIZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018643 | |
Record name | RCS-4 M10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |
CAS RN |
1952336-77-4 | |
Record name | RCS-4 M10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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